molecular formula C21H23NO5S B8812246 (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate

Cat. No.: B8812246
M. Wt: 401.5 g/mol
InChI Key: GYUDMXKAVMKVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate is a synthetic organic compound It is characterized by the presence of a naphthyloxy group, a thienyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate typically involves multiple steps:

    Formation of the Naphthyloxy Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate.

    Introduction of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Amine:

    Oxalate Formation: The compound is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine or aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or other interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(1-naphthyloxy)-3-(2-furyl)propan-1-amine oxalate: Similar structure with a furan ring instead of a thiophene ring.

    N,N-dimethyl-3-(1-naphthyloxy)-3-(2-pyridyl)propan-1-amine oxalate: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate is unique due to the presence of both naphthyloxy and thienyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid

InChI

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;3-1(4)2(5)6/h3-11,14,18H,12-13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

GYUDMXKAVMKVPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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